molecular formula C28H27NO6 B258219 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No. B258219
M. Wt: 473.5 g/mol
InChI Key: VXJHJYXJJNOIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of oxazine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one in lab experiments is its potential as an anticancer agent. This compound has been shown to have significant antitumor activity and can induce apoptosis in cancer cells. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
However, one of the limitations of using this compound in lab experiments is its synthesis method. The one-pot three-component reaction used to synthesize this compound is time-consuming and requires several hours of reflux. Additionally, the purification process using column chromatography can be challenging and time-consuming.

Future Directions

There are several future directions for the research and development of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one. One of the significant future directions is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to understand the mechanism of action of this compound fully.
Another future direction is the development of this compound as a potential therapeutic agent for the treatment of cancer, fungal, and bacterial infections. Studies have shown promising results in preclinical trials, and further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has shown promising results in various scientific research studies, including its potential as an anticancer agent and its antifungal and antibacterial properties. However, further studies are needed to understand the mechanism of action of this compound fully and evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has been reported in several studies. One of the most commonly used methods is the one-pot three-component reaction of 2-hydroxy-1,4-naphthoquinone, 2,4-dimethoxybenzaldehyde, and 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has shown promising results in various scientific research studies. One of the significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has shown antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.

properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

3-[(2,4-dimethoxyphenyl)methyl]-6-(4-methoxyphenyl)-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C28H27NO6/c1-17-27-20(15-29(16-34-27)14-19-7-10-22(32-3)12-25(19)33-4)11-24-23(13-26(30)35-28(17)24)18-5-8-21(31-2)9-6-18/h5-13H,14-16H2,1-4H3

InChI Key

VXJHJYXJJNOIOQ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OCN(C3)CC4=C(C=C(C=C4)OC)OC)C(=CC(=O)O2)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=C(C=C4)OC)CN(CO2)CC5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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